2-((naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one
Description
2-((Naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalen-1-ylmethylthio group and a propyl group
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-6-15-11-17(21)20-18(19-15)22-12-14-9-5-8-13-7-3-4-10-16(13)14/h3-5,7-11H,2,6,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMXEFHBESNTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.
Introduction of the Naphthalen-1-ylmethylthio Group: This step involves the nucleophilic substitution reaction where a naphthalen-1-ylmethylthio group is introduced to the pyrimidine core. This can be achieved by reacting the pyrimidine derivative with naphthalen-1-ylmethylthiol in the presence of a base.
Addition of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((Naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The naphthalen-1-ylmethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-((Naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be explored for its electronic properties and used in the development of organic semiconductors.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-((naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalen-1-ylmethylthio group can facilitate binding to hydrophobic pockets, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-((Naphthalen-1-ylmethyl)thio)-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of a propyl group.
2-((Naphthalen-1-ylmethyl)thio)-6-ethylpyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2-((Naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one is unique due to the combination of the naphthalen-1-ylmethylthio group and the propyl group on the pyrimidine core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
